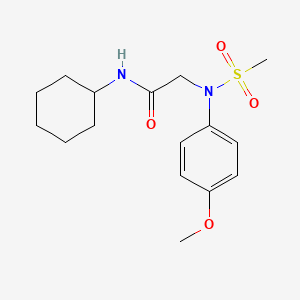
N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a pharmacological compound that has been studied for its potential therapeutic effects in various neurological disorders. This compound has been found to have neuroprotective and neurorestorative properties, making it a promising candidate for the development of treatments for conditions such as Parkinson's disease, Alzheimer's disease, and stroke.
Mechanism of Action
The exact mechanism of action of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is not fully understood, but it is believed to involve the modulation of multiple cellular pathways involved in neurodegeneration and neuroinflammation. N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to inhibit the activity of caspase-3, an enzyme that plays a key role in cell death. Additionally, N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been found to have a number of biochemical and physiological effects that contribute to its neuroprotective properties. These effects include the inhibition of oxidative stress and inflammation, the modulation of calcium homeostasis, and the promotion of cell survival and regeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B for lab experiments is its well-established neuroprotective properties, which make it a useful tool for studying the mechanisms of neurodegeneration and neuroinflammation. However, one limitation of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One area of focus could be the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Additionally, further studies could be conducted to investigate the potential therapeutic effects of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B in other neurological disorders, such as multiple sclerosis and Huntington's disease. Finally, research could be conducted to identify additional cellular pathways and targets that are modulated by N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B, which could lead to the development of more targeted and effective treatments for neurological disorders.
Synthesis Methods
The synthesis of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B involves a multi-step process that includes the reaction of cyclohexylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting compound with methylsulfonyl chloride and glycine. The final product is then purified using chromatography techniques.
Scientific Research Applications
N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in various neurological disorders. In animal models of Parkinson's disease, N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to protect dopaminergic neurons from degeneration and improve motor function. In models of Alzheimer's disease, N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been found to reduce amyloid beta accumulation and improve cognitive function. Furthermore, N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been studied for its potential neuroprotective effects in stroke and traumatic brain injury.
properties
IUPAC Name |
N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-10-8-14(9-11-15)18(23(2,20)21)12-16(19)17-13-6-4-3-5-7-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLACVIHLULCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

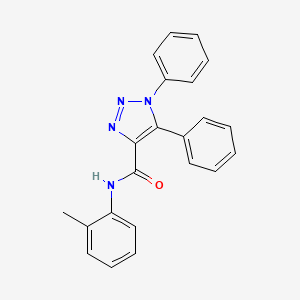
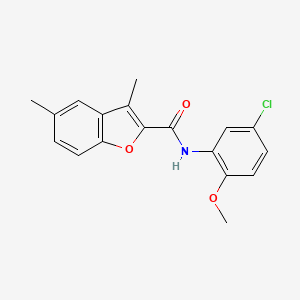

![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)
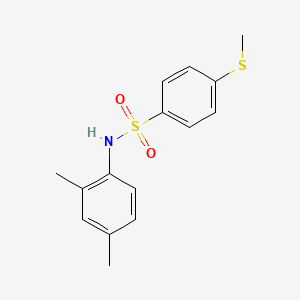
![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![3-[(4-bromobenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5783239.png)
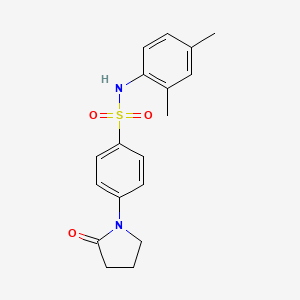
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)


